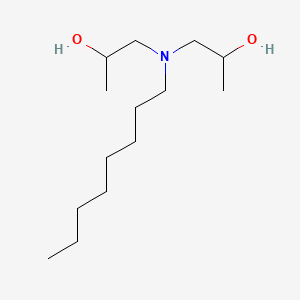
1,1'-(Octylimino)dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Octylimino)dipropan-2-ol is an organic compound with the molecular formula C14H31NO2 and a molecular weight of 245.40144 g/mol . It is also known by its synonym, 1,1’-Octyliminobis(2-propanol) . This compound is characterized by its yellow to brown liquid appearance and distinctive odor . It is widely used in organic synthesis reactions, particularly as a chemical reducing agent .
Méthodes De Préparation
1,1’-(Octylimino)dipropan-2-ol can be synthesized through various methods. One common method involves the reaction between octylamine and isopropanol . Another method includes the reaction of sodium nitrite with butanol . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
1,1’-(Octylimino)dipropan-2-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It acts as a reducing agent in various organic reactions.
Substitution: It can participate in alkylation and electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Octylimino)dipropan-2-ol has a wide range of applications in scientific research:
Biology: It is utilized in biochemical studies to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an adhesive and surfactant in the presence of certain metal ions.
Mécanisme D'action
The mechanism of action of 1,1’-(Octylimino)dipropan-2-ol involves its interaction with molecular targets and pathways. As a reducing agent, it donates electrons to other molecules, facilitating reduction reactions. This compound can also act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules .
Comparaison Avec Des Composés Similaires
1,1’-(Octylimino)dipropan-2-ol can be compared with other similar compounds such as:
1,1’-Octyliminobis(2-propanol): This compound has similar properties and applications.
1,1’-(Hexylimino)dipropan-2-ol: This compound has a shorter alkyl chain, which may affect its reactivity and applications.
1,1’-(Decylimino)dipropan-2-ol: This compound has a longer alkyl chain, potentially altering its physical and chemical properties.
The uniqueness of 1,1’-(Octylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its reactivity and suitability for various applications.
Propriétés
Numéro CAS |
28482-15-7 |
|---|---|
Formule moléculaire |
C14H31NO2 |
Poids moléculaire |
245.40 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl(octyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H31NO2/c1-4-5-6-7-8-9-10-15(11-13(2)16)12-14(3)17/h13-14,16-17H,4-12H2,1-3H3 |
Clé InChI |
QNRXIVCOPVCHAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


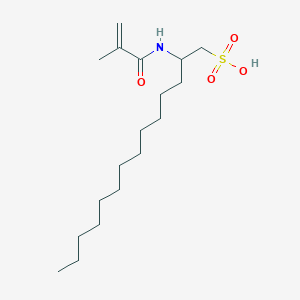
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)

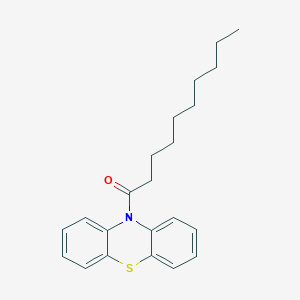
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
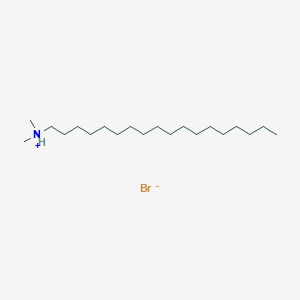
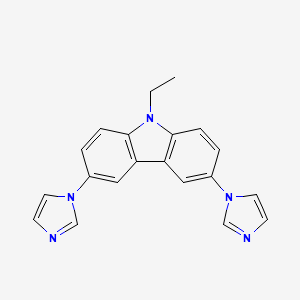
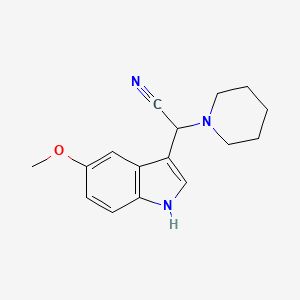
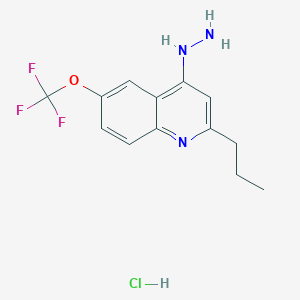
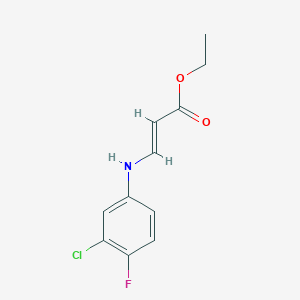


![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
